Methyl cyanoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-7-4(6)2-3-5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGDWNBGPBMQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033649 | |
| Record name | Methyl cyanoacetate | |
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Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Acetic acid, 2-cyano-, methyl ester | |
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| Record name | Methyl cyanoacetate | |
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Vapor Pressure |
0.13 [mmHg] | |
| Record name | Methyl cyanoacetate | |
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CAS No. |
105-34-0 | |
| Record name | Methyl cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-34-0 | |
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| Record name | Methyl cyanoacetate | |
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| Record name | METHYL CYANOACETATE | |
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| Record name | METHYL CYANOACETATE | |
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| Record name | Acetic acid, 2-cyano-, methyl ester | |
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| Record name | Methyl cyanoacetate | |
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| Record name | Methyl cyanoacetate | |
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| Record name | METHYL CYANOACETATE | |
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Synthetic Methodologies for Methyl Cyanoacetate and Advanced Derivatives
Classical Synthetic Routes to Methyl Cyanoacetate (B8463686)
Traditional methods for synthesizing methyl cyanoacetate have been well-established for decades, primarily relying on two main pathways that are scalable for industrial production.
Esterification of Cyanoacetic Acid with Methanol (B129727) under Acidic Catalysis
One of the most common and direct methods for producing this compound is the Fischer esterification of cyanoacetic acid with methanol. nbinno.comguidechem.com This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid, to protonate the carboxyl group, thereby increasing its electrophilicity for nucleophilic attack by methanol. nbinno.com
The process generally involves heating a mixture of cyanoacetic acid and methanol to reflux for several hours. guidechem.com For instance, a typical laboratory procedure involves adding 170g of cyanoacetic acid to 125g of methanol with an acid catalyst, heating to reflux (around 50°C), and maintaining this temperature for 3-4 hours. guidechem.com Following the reaction, the mixture is neutralized, often with a sodium carbonate solution, and the aqueous layer is separated. The resulting crude ester is then purified by distillation to yield a product with a purity often exceeding 99%. guidechem.com This route is often favored due to its relative simplicity and high yield, which can reach up to 89.3%. guidechem.com
| Parameter | Value | Reference |
| Reactant 1 | Cyanoacetic Acid | guidechem.com |
| Reactant 2 | Methanol | guidechem.com |
| Catalyst | Acid Catalyst (e.g., Sulfuric Acid) | nbinno.comguidechem.com |
| Temperature | Reflux (approx. 50°C) | guidechem.com |
| Reaction Time | 3-4 hours | guidechem.com |
| Purity (Crude) | 94-97% | guidechem.com |
| Purity (Distilled) | 99.5% | guidechem.com |
| Yield | 89.3% | guidechem.com |
Reaction of Methyl Chloroacetate (B1199739) with Sodium Cyanide
An alternative classical pathway involves the nucleophilic substitution reaction between methyl chloroacetate and an alkali metal cyanide, typically sodium cyanide. guidechem.comorgsyn.org This method is part of a two-step process that begins with the esterification of chloroacetic acid to form methyl chloroacetate, which is then cyanated. guidechem.com
In a typical procedure, methyl chloroacetate is heated in methanol to approximately 30°C, and sodium cyanide is added. guidechem.com The reaction mixture is then maintained at an elevated temperature for 4-5 hours to ensure the completion of the substitution. guidechem.com The resulting sodium chloride is filtered out, and the crude this compound is purified via distillation. guidechem.com While this method is effective, it generally results in a lower yield of around 78.6% compared to the direct esterification of cyanoacetic acid. guidechem.com
| Parameter | Value | Reference |
| Reactant 1 | Methyl Chloroacetate | guidechem.com |
| Reactant 2 | Sodium Cyanide | guidechem.com |
| Solvent | Methanol | guidechem.com |
| Temperature | 30°C initially, then heated | guidechem.com |
| Reaction Time | 4-5 hours | guidechem.com |
| Yield | 78.6% | guidechem.com |
Other Established Synthetic Pathways
Beyond the two primary routes, other methods have been developed. One such method is transesterification, where this compound reacts with a different alcohol in the presence of a catalyst to produce a different cyanoacetate ester. google.com This is particularly useful for preparing esters with more complex alcohol side chains. google.com Another pathway involves the reaction of a cyanoacetic acid salt, such as sodium cyanoacetate, with a haloalkane in a two-phase aqueous/organic system using a phase-transfer catalyst. google.com This approach avoids the need to remove water after the initial cyanidation step, which is a significant drawback in some multistep processes. google.com
Green Chemistry Approaches in this compound Synthesis
In response to growing environmental concerns, research has focused on developing greener synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption.
Catalyst-Free and Solvent-Free Methodologies
A notable green synthesis method involves the direct reaction of methyl chloroacetate with acetone (B3395972) cyanohydrin. patsnap.com This process is conducted by heating the reactants together at a temperature between 40-100°C. patsnap.com A key advantage of this method is that it requires no additional catalyst or solvent, which significantly simplifies the workup procedure and reduces chemical waste. patsnap.com In one example, reacting methyl chloroacetate with acetone cyanohydrin at 40°C for 2.5 hours resulted in a 65.3% yield of this compound. patsnap.com Such solvent-free approaches are central to the principles of green chemistry, aiming to reduce the environmental burden associated with chemical production. patsnap.comrsc.orgrsc.org
| Parameter | Value | Reference |
| Reactant 1 | Methyl Chloroacetate | patsnap.com |
| Reactant 2 | Acetone Cyanohydrin | patsnap.com |
| Catalyst | None | patsnap.com |
| Solvent | None | patsnap.com |
| Temperature | 40-100°C | patsnap.com |
| Reaction Time | 2.5 hours (at 40°C) | patsnap.com |
| Yield | 65.3% | patsnap.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product formation in significantly shorter timeframes. ajrconline.orgresearchgate.net This technology has been successfully applied to reactions involving this compound, particularly in Knoevenagel condensations. unifap.brtandfonline.com
In a typical microwave-assisted Knoevenagel condensation, an aldehyde is reacted with this compound in the presence of a catalyst like triethylamine (B128534) and a green solvent such as ethanol (B145695) or a saturated sodium chloride solution. unifap.br Using microwave irradiation at 55 W, reactions can be completed in as little as 35 minutes, achieving yields of 70-90%. unifap.br This is a substantial improvement over conventional heating methods, which might require 240 minutes to achieve similar results. unifap.br The efficiency of microwave heating stems from its ability to directly and uniformly heat the reacting molecules, leading to rapid temperature increases and enhanced reaction rates. ajrconline.orgijettjournal.org
| Reaction Type | Reactants | Catalyst | Solvent | Conditions | Time | Yield | Reference |
| Knoevenagel Condensation | Aromatic Aldehyde, this compound | Triethylamine | Ethanol | Microwave (55W, 65°C) | 35 min | 70-90% | unifap.br |
| Knoevenagel Condensation | Aromatic Aldehyde, this compound | Triethylamine | Ethanol | Conventional Heating | 240 min | 70-98% | unifap.br |
Sustainable Reagent Utilization
The pursuit of green chemistry has led to the development of more environmentally benign methods for synthesizing this compound. Traditional routes often involve multiple steps with harsh reagents and generate significant waste. patsnap.comgoogle.com A notable advancement is the direct reaction of methyl chloroacetate with acetone cyanohydrin. patsnap.com This method proceeds without the need for a catalyst or solvent, offering a high yield and substantially reducing production costs and waste. patsnap.com
Another approach focuses on the esterification of cyanoacetic acid with methanol. guidechem.com This method is considered more feasible and has a higher yield compared to processes starting from methyl chloroacetate and sodium cyanide, which involve highly toxic substances. guidechem.com Research into continuous production processes using a tubular reactor with chloracetate and solid sodium cyanide also aims to improve reaction efficiency, increase automation, and reduce environmental impact by minimizing waste. google.com
Fine bubble technology has also been explored as a green synthesis method, particularly in the context of reactions involving ammonia (B1221849). rsc.org While not a direct synthesis of this compound, this technology demonstrates potential for greener downstream processing of this compound derivatives. rsc.org
Comparison of Synthetic Routes to this compound
| Synthetic Method | Starting Materials | Key Advantages | Reference |
|---|---|---|---|
| Direct Reaction | Methyl chloroacetate, Acetone cyanohydrin | No catalyst/solvent, high yield, reduced cost and waste | patsnap.com |
| Esterification | Cyanoacetic acid, Methanol | Higher yield, avoids highly toxic reagents | guidechem.com |
| Continuous Flow Process | Chloracetate, Solid sodium cyanide | High efficiency, high automation, reduced waste | google.com |
Stereoselective Synthesis Involving this compound
The presence of an activated methylene (B1212753) group in this compound makes it an excellent nucleophile for carbon-carbon bond-forming reactions, including those that can be controlled to produce specific stereoisomers.
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis. youtube.com When this compound or its derivatives act as the nucleophile, the resulting product contains a new stereocenter. The development of chiral catalysts allows for the enantioselective synthesis of Michael adducts with high efficiency.
Bifunctional organocatalysts, such as those based on thiourea (B124793) and a chiral scaffold, have proven effective in promoting the asymmetric Michael addition of α-substituted cyanoacetates to vinyl ketones. researchgate.netmsu.edu These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high enantioselectivity. msu.edu Chiral ionic liquids containing a prolinamide moiety have also been successfully employed as catalysts for the asymmetric Michael addition of aldehydes to nitroolefins. nih.gov Furthermore, N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts for highly diastereo- and enantioselective intramolecular Michael reactions. nih.gov
Examples of Chiral Catalysts in Enantioselective Michael Additions
| Catalyst Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Bifunctional Thiourea Organocatalyst | α-Substituted cyanoacetates and vinyl ketones | Dual activation leading to high enantioselectivity | researchgate.netmsu.edu |
| Chiral Ionic Liquids | Aldehydes and nitroolefins | Effective for asymmetric synthesis | nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Intramolecular reactions of α,β-unsaturated aldehydes | High diastereo- and enantioselectivity | nih.gov |
In addition to enantioselective reactions, this compound can participate in diastereoselective transformations, where the formation of one diastereomer is favored over another. For instance, the reaction of the methyl dichloroacetate (B87207) anion with cyclic enones, such as 2-cyclopentenone and 2-cyclohexenone, leads to the formation of bicyclic chlorocyclopropanes with high diastereoselectivity, exclusively affording the endo-Cl isomer. researchgate.net
Advanced Synthetic Transformations Utilizing this compound as a Precursor
This compound serves as a fundamental building block for the synthesis of more complex and commercially significant molecules.
α-Cyanoacrylates are the primary components of "superglues," and their synthesis often begins with this compound. google.comflutterok.comwikipedia.org The most common method is the Knoevenagel condensation of this compound with formaldehyde (B43269). flutterok.comgoogle.com This reaction typically forms a polymer, which is then depolymerized by heating under acidic conditions to yield the monomeric methyl α-cyanoacrylate. google.comgoogle.com To improve purity and reduce separation difficulties arising from the close boiling points of this compound and methyl α-cyanoacrylate, various process improvements have been developed. One such improvement involves using esters of poly(ethylene glycol) as the solvent for both the polymerization and depolymerization steps. google.comgoogle.com
The Knoevenagel condensation can be catalyzed by basic catalysts like piperidine (B6355638) or sodium hydroxide (B78521). google.com More recent protocols have explored the use of catalysts like diisopropylethylammonium acetate (B1210297) (DIPEAc) to achieve high yields under milder conditions. scielo.org.mx
Key Steps in α-Cyanoacrylate Synthesis from this compound
| Step | Description | Catalysts/Reagents | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Reaction of this compound with formaldehyde to form a polymer. | Basic catalysts (e.g., piperidine, sodium hydroxide), DIPEAc | google.comgoogle.comscielo.org.mx |
| Depolymerization | Heating the polymer under acidic conditions to yield the monomer. | Heat, acid | google.comgoogle.com |
Malononitrile (B47326) is another important chemical intermediate synthesized from this compound. nbinno.com A common synthetic route involves the amidation of this compound with ammonia to form cyanoacetamide, followed by dehydration to yield malononitrile. google.comgoogle.com Dehydrating agents such as phosphorus oxychloride are often used in this second step. google.comorgsyn.org
Alternative methods for producing malononitrile exist, such as the gas-phase reaction of acetonitrile (B52724) with cyanogen (B1215507) chloride, though this can result in low yields. google.comwikipedia.org The decarboxylation of cyanoacetic acid, which can be derived from this compound, also presents a pathway to nitrile-containing compounds, although direct decarboxylation of cyanoacetic acid itself yields acetonitrile. wikipedia.orgacs.orgmasterorganicchemistry.com
Synthetic Pathway to Malononitrile from this compound
| Step | Reactants | Product | Reference |
|---|---|---|---|
| Amidation | This compound, Ammonia | Cyanoacetamide | google.comgoogle.com |
| Dehydration | Cyanoacetamide, Dehydrating agent (e.g., POCl₃) | Malononitrile | google.comorgsyn.org |
Construction of 1,1-Cyclohexanediacetic Acid Dyes
The synthesis of dyes derived from a 1,1-cyclohexanediacetic acid scaffold leverages the reactivity of this compound in forming the core cyclohexyl structure, which is then elaborated into a chromophoric system. While direct condensation of 1,1-cyclohexanediacetic acid into dyes is not extensively documented, a logical synthetic approach involves the Knoevenagel condensation, a powerful method for C-C bond formation. wikipedia.org This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone. wikipedia.org
A plausible pathway to styryl dyes, a class of chromophores known for their applications in fluorescence imaging and materials science, can be proposed. researchgate.netresearchgate.net This would begin with the established synthesis of 1,1-cyclohexanediacetic acid derivatives from this compound and cyclohexanone (B45756). google.com One of the carboxylic acid functionalities of the resulting diacid could then be selectively transformed into an active methylene group, for example, through conversion to a cyanoacetate or malonate ester derivative. This intermediate, possessing a reactive CH₂ group flanked by electron-withdrawing groups, would be primed for a Knoevenagel condensation with various aromatic aldehydes. The condensation would yield a styryl dye, where the cyclohexanediacetic acid moiety acts as a bulky, non-planar bridging group, potentially influencing the photophysical properties of the dye.
The general scheme for such a Knoevenagel condensation is presented below:
Scheme 1: Proposed Knoevenagel condensation for the synthesis of styryl dyes from a 1,1-cyclohexanediacetic acid derivative.
| Reactant A (Active Methylene) | Reactant B (Aromatic Aldehyde) | Catalyst | Product (Styryl Dye) |
| Derivative of 1,1-Cyclohexanediacetic Acid | Substituted Benzaldehyde (B42025) | Piperidine, Triethylamine | Substituted Styryl Dye |
| Derivative of 1,1-Cyclohexanediacetic Acid | Naphthaldehyde | Pyrrolidine | Naphthyl-substituted Styryl Dye |
| Derivative of 1,1-Cyclohexanediacetic Acid | 4-(Dimethylamino)benzaldehyde | Basic Alumina | Donor-Acceptor Styryl Dye |
Preparation of 1,2,5-Tricarbonyl Compounds
A robust and efficient methodology for the synthesis of 1,2,5-tricarbonyl compounds utilizes this compound as a glyoxylate (B1226380) anion synthon. lookchem.comresearchgate.net This synthetic strategy unfolds in a two-step sequence involving a Michael addition followed by a copper-catalyzed aerobic oxidation. lookchem.comresearchgate.net
The initial step is the Michael (or conjugate) addition of this compound to an α,β-unsaturated carbonyl compound. lookchem.com This reaction, typically facilitated by a base, forms a new carbon-carbon bond at the β-position of the Michael acceptor, yielding a δ-keto-α-cyanocarboxylate intermediate. lookchem.com
The subsequent and crucial step is the aerobic oxidation of this intermediate, catalyzed by copper(I) iodide (CuI). lookchem.comresearchgate.net Under an atmosphere of air or oxygen, the copper catalyst facilitates the oxidative cleavage of the C-H bond alpha to the nitrile and ester groups, ultimately converting the cyano group into a ketone. This transformation provides access to a range of cyclic and acyclic 1,2,5-tricarbonyl compounds in moderate to good yields. lookchem.com This method is valued for its operational simplicity and the use of environmentally benign air as the terminal oxidant. nih.govnih.gov
The general reaction scheme is as follows:
Scheme 2: Synthesis of 1,2,5-Tricarbonyl Compounds using this compound.
The versatility of this method is demonstrated by its application to a variety of α,β-unsaturated ketones, as detailed in the following table.
| Entry | α,β-Unsaturated Carbonyl Compound | Michael Adduct Intermediate | 1,2,5-Tricarbonyl Product | Yield (%) |
| 1 | Cyclohex-2-en-1-one | Methyl 2-cyano-2-(3-oxocyclohexyl)acetate | Methyl 2-oxo-2-(3-oxocyclohexyl)acetate | 93 |
| 2 | 4,4-Dimethylcyclohex-2-en-1-one | Methyl 2-cyano-2-(5,5-dimethyl-3-oxocyclohexyl)acetate | Methyl 2-(5,5-dimethyl-3-oxocyclohexyl)-2-oxoacetate | 91 |
| 3 | (E)-4-Phenylbut-3-en-2-one | Methyl 2-cyano-4-oxo-2-phenylbutanoate | Methyl 2,5-dioxo-4-phenylhexanoate | 85 |
| 4 | (E)-Chalcone | Methyl 2-cyano-4-oxo-2,4-diphenylbutanoate | Methyl 2,5-dioxo-2,5-diphenylpentanoate | 82 |
| 5 | 3-Methylcyclohex-2-en-1-one | Methyl 2-cyano-2-(2-methyl-3-oxocyclohexyl)acetate | Methyl 2-(2-methyl-3-oxocyclohexyl)-2-oxoacetate | 78 |
Reaction Mechanisms and Catalysis in Methyl Cyanoacetate Chemistry
Nucleophilic Reactivity of the Cyanoacetate (B8463686) Moiety
The dual activation by the ester and nitrile functionalities confers a high degree of acidity upon the α-protons of methyl cyanoacetate, making it a prominent "active methylene (B1212753) compound." This property is central to its role as a nucleophile in a wide array of chemical transformations.
The protons on the carbon atom situated between the carbonyl group and the nitrile group (the α-carbon) of this compound are significantly more acidic than typical methylene protons. This enhanced acidity facilitates their removal by a base to form a resonance-stabilized carbanion, known as an enolate. rsc.org The stability of this enolate is the cornerstone of this compound's reactivity.
The negative charge on the α-carbon is not localized; instead, it is delocalized across the oxygen atom of the ester's carbonyl group and the nitrogen atom of the nitrile group through resonance. sci-hub.se This distribution of the negative charge onto more electronegative atoms (oxygen and nitrogen) greatly stabilizes the conjugate base, making the parent this compound more acidic and readily enolizable. rsc.orgorganicreactions.org
The principal resonance structures of the this compound enolate are:
A carbanion with the negative charge on the α-carbon.
An enolate with the negative charge on the carbonyl oxygen.
An enamine-nitrile-like structure with the negative charge on the nitrile nitrogen. sci-hub.se
This extensive delocalization makes the enolate a stable, soft nucleophile.
As a stabilized carbon nucleophile, the enolate of this compound is a key building block for the formation of new carbon-carbon (C-C) bonds. researchgate.net It readily participates in several fundamental organic reactions.
One of the most common applications is in alkylation reactions . The enolate can react with alkyl halides to introduce one or two alkyl groups at the α-position. The dialkylation of this compound is a well-established synthetic procedure. nih.govorganic-chemistry.orgjk-sci.com
Another critical C-C bond-forming reaction is the Michael addition , a conjugate addition to α,β-unsaturated carbonyl compounds. rsc.org In this reaction, the this compound enolate adds to the β-carbon of a Michael acceptor, forming a 1,5-dicarbonyl compound or a related structure. This reaction is a powerful tool for constructing more complex molecular frameworks. rsc.orgacs.org The enolate's nature as a soft nucleophile favors this type of 1,4-conjugate addition. researchgate.net
Knoevenagel Condensation Reactions
The Knoevenagel condensation is arguably the most characteristic reaction of this compound. wikipedia.org It involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to produce an α,β-unsaturated product after a dehydration step. wikipedia.orgjove.com
A variety of catalytic systems can be employed to facilitate the Knoevenagel condensation with this compound. The choice of catalyst can influence reaction rates and yields.
Piperidine (B6355638) and Triethylamine (B128534) : These are weak organic bases and are the most common catalysts for this reaction. organicreactions.orgwikipedia.org They are effective at deprotonating the active methylene compound to generate the nucleophilic enolate without causing self-condensation of the aldehyde or ketone substrate. wikipedia.org Triethylamine has been successfully used as a catalyst for the condensation of this compound with various aldehydes, often providing high yields. unifap.brjmaterenvironsci.comrsc.org Piperidine, a secondary amine, can also participate by forming an iminium ion with the carbonyl compound, which is a highly reactive electrophile. nih.govjk-sci.comacs.org
Acetamide (B32628) : Older literature describes the use of acid amides like acetamide as condensing agents, often in conjunction with ammonium (B1175870) salts. jove.com
Calcite and Fluorapatite : Heterogeneous catalysts, including minerals, have gained attention as environmentally benign alternatives. Fluorapatite, a mineral containing calcium phosphate, has been shown to be an excellent solid catalyst for the Knoevenagel condensation, particularly when activated with water. capes.gov.br Similarly, calcium-based nanoparticles have demonstrated catalytic activity, suggesting that minerals like calcite (calcium carbonate) could facilitate the reaction by activating the carbonyl group or the active methylene compound. orientjchem.org
The table below summarizes various catalytic systems used in these reactions.
| Catalyst | Catalyst Type | Role/Mechanism |
|---|---|---|
| Piperidine | Homogeneous (Weak Base) | Acts as a base to form the enolate and can form a more reactive iminium ion with the carbonyl substrate. nih.govjk-sci.com |
| Triethylamine (TEA) | Homogeneous (Weak Base) | Functions as a base to deprotonate this compound, initiating the condensation. unifap.brjmaterenvironsci.com |
| Acetamide | Homogeneous (Condensing Agent) | Used historically, often with salts, to promote condensation. jove.com |
| Fluorapatite | Heterogeneous (Solid Base) | A mineral catalyst that provides a solid surface for the reaction, often activated by water. capes.gov.br |
| Calcium Ferrite (NPs) | Heterogeneous (Nanoparticle) | Nanoparticles that can activate reactants by coordinating to the carbonyl oxygen. orientjchem.org |
The mechanism of the Knoevenagel condensation proceeds through a series of well-defined steps: youtube.com
Enolate Formation : The basic catalyst removes an acidic α-proton from this compound, forming the resonance-stabilized enolate ion. jk-sci.com
Nucleophilic Attack : The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral alkoxide intermediate. jove.com When a secondary amine catalyst like piperidine is used, it can first react with the aldehyde to form an iminium ion, which is an even more potent electrophile for the enolate to attack. nih.govacs.org
Protonation : The alkoxide intermediate is protonated (typically by the conjugate acid of the catalyst or the solvent) to yield a neutral β-hydroxy adduct, which is an aldol-type product.
Dehydration : The β-hydroxy adduct undergoes elimination of a water molecule. This step is often facilitated by the catalyst and heat, leading to the formation of a new carbon-carbon double bond. This dehydration is driven by the formation of a highly conjugated system. wikipedia.org
The final product is an α,β-unsaturated compound, in this case, a methyl 2-cyanoacrylate derivative.
The Knoevenagel condensation often exhibits stereoselectivity, typically favoring the formation of the E-isomer (where the larger substituent groups are on opposite sides of the double bond) over the Z-isomer. unifap.br Research on the reaction of methyl arylsulphinylacetate, a related compound, showed that the stereochemistry is determined during the final elimination step. rsc.org
The preference for the E-product is generally attributed to thermodynamic stability. The transition state leading to the E-isomer is lower in energy because it minimizes steric repulsion between the larger substituents (e.g., the aryl or alkyl group from the aldehyde and the ester group from the cyanoacetate). By adopting an anti-periplanar arrangement during the elimination of water, the bulky groups are positioned away from each other, leading to the more stable E-alkene as the major product. rsc.orgunifap.br
Michael Addition Reactions
The Michael addition, a cornerstone of carbon-carbon bond formation in organic chemistry, is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org This reaction is thermodynamically controlled and is fundamental for creating the 1,5-dicarbonyl functionality, a versatile synthetic intermediate. organic-chemistry.org The reaction involves the addition of a resonance-stabilized carbanion to the β-carbon of an activated olefin. organic-chemistry.orgmasterorganicchemistry.com
This compound as a Michael Donor
This compound is an effective Michael donor. wikipedia.org Its utility in this role stems from the presence of an active methylene group—the carbon atom situated between the electron-withdrawing nitrile (-CN) and ester (-COOCH₃) groups. wikipedia.orgsigmaaldrich.com These groups significantly increase the acidity of the α-hydrogens, facilitating their removal by a base to form a resonance-stabilized carbanion. wikipedia.org This carbanion is a "soft" nucleophile, which preferentially attacks the β-carbon of Michael acceptors in a 1,4-conjugate addition fashion. youtube.comlibretexts.org The resulting product is an enolate, which is then protonated to yield the final adduct. masterorganicchemistry.com This reactivity makes this compound a valuable reagent for synthesizing more complex molecules, including 1,2,5-tricarbonyl compounds. sigmaaldrich.comresearchgate.net
Catalytic Strategies in Michael Additions
Various catalytic systems have been developed to promote the Michael addition of this compound to different acceptors, often with high efficiency and selectivity.
Lithium Perchlorate/Triethylamine (LiClO₄/Et₃N): This simple catalytic system has proven highly efficient for the Michael addition of active methylene compounds like this compound to conjugated ketones, nitriles, esters, and nitroalkenes. researchgate.net The reactions often proceed rapidly, with high yields (up to 99%) achieved in as little as 2-15 minutes under solvent-free conditions at room temperature. researchgate.netorganic-chemistry.org The combination of a Lewis acid (LiClO₄) and a base (Et₃N) facilitates the reaction, leading to quantitative formation of the mono-addition product. researchgate.net
Di-n-propylamine: Secondary amines like di-n-propylamine are effective organocatalysts for Michael additions. They function by activating the Michael acceptor through the formation of an iminium ion intermediate, which is more susceptible to nucleophilic attack. This strategy is a common approach in asymmetric catalysis to achieve high enantioselectivity.
Triton-B (Benzyltrimethylammonium hydroxide): As a strong, basic catalyst, Triton-B is used to deprotonate the active methylene group of this compound, generating the required nucleophilic carbanion for the Michael addition. Its effectiveness is noted in various base-catalyzed condensation and addition reactions.
Potassium Carbonate (K₂CO₃): Anhydrous potassium carbonate is an inexpensive and readily available inorganic base that effectively promotes tandem reactions, including oxy-Michael additions followed by cyclization. nih.gov It is used to synthesize various heterocyclic structures, such as naphthopyrans, by initiating the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov
Table 1: Comparison of Catalytic Systems for Michael Addition
| Catalyst System | Typical Conditions | Reaction Time | Yield | Notes |
|---|---|---|---|---|
| LiClO₄/Et₃N | Solvent-free, Room Temp | 2-15 min | Up to 99% | Highly efficient for various acceptors; promotes mono-addition. researchgate.net |
| Di-n-propylamine | Organocatalysis | Varies | Good to High | Often used in asymmetric synthesis via iminium ion formation. |
| Triton-B | Basic Conditions | Varies | Good to High | Strong base catalyst for generating the nucleophile. |
| K₂CO₃ | Basic Conditions | Varies | Good to High | Inexpensive base, effective in tandem addition/cyclization reactions. nih.gov |
Mechanistic Aspects of Conjugate Addition
The mechanism of the Michael addition involving this compound follows a well-defined, three-step sequence: masterorganicchemistry.com
Deprotonation: A base (B:) removes an acidic α-hydrogen from this compound. The resulting negative charge is delocalized over the α-carbon, the nitrile nitrogen, and the carbonyl oxygen, forming a resonance-stabilized enolate. This enolate is the active nucleophile. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.orgyoutube.com This 1,4-addition breaks the π-bond of the alkene, and the electrons are pushed onto the carbonyl oxygen, forming a new enolate intermediate. libretexts.orgyoutube.com
Protonation: The newly formed enolate is protonated by a proton source (HB), which is typically the conjugate acid of the base used in the first step or introduced during a workup step. masterorganicchemistry.com This step regenerates the carbonyl group and yields the final 1,4-adduct. In many cases, a subsequent tautomerization step from the enol to the more stable keto form occurs. libretexts.org
This conjugate addition is thermodynamically favored because the reaction involves the net conversion of a C=C π-bond and a C-H σ-bond into a more stable C-C σ-bond and C=O π-bond. libretexts.org
Other Significant Reaction Types
Beyond its role as a Michael donor, this compound participates in other fundamental organic transformations, primarily involving the modification of its ester and nitrile functionalities.
Esterification Reactions
This compound is synthesized via the esterification of its parent carboxylic acid, cyanoacetic acid. guidechem.com A common industrial and laboratory method involves reacting cyanoacetic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. guidechem.comchemspider.com The reaction proceeds by heating the mixture to reflux for several hours. guidechem.com Following the reaction, the mixture is neutralized, and the crude this compound is purified by distillation. guidechem.com This process is a standard Fischer esterification, where the acid catalyst protonates the carbonyl oxygen of cyanoacetic acid, rendering the carbonyl carbon more electrophilic for attack by methanol.
Amidation Reactions
The ester group of this compound can be converted into an amide group through amidation. This transformation is crucial for the synthesis of various pharmaceutical intermediates and other fine chemicals.
Reaction with Ammonia (B1221849): this compound reacts directly with liquid ammonia to produce cyanoacetamide. google.com This reaction can be performed at low temperatures (-10 to -5 °C), and upon completion, the product crystallizes out of the solution at a slightly lower temperature (-15 to -10 °C), allowing for simple separation and high yields. google.com
Catalytic Amidation: More sophisticated methods for amidation have been developed. One efficient protocol uses 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst for the direct amidation of alkyl cyanoacetates. capes.gov.br This method avoids the need for high temperatures or the pre-activation of the cyanoacetic acid and has been successfully applied to large-scale syntheses. capes.gov.br Organo-cyanamides have also been employed as reagents for the catalytic amidation of carboxylic acids, showcasing the versatility of cyano-group-containing compounds in amide bond formation. rsc.org A practical three-step synthesis of complex β-amino amides starting from this compound involves initial dialkylation, followed by aminolysis (amidation) and subsequent chemoselective reduction of the nitrile. rsc.org
Cyclization Reactions
The unique structure of this compound, featuring an active methylene group flanked by both a nitrile and an ester, makes it an ideal building block for the synthesis of a diverse range of heterocyclic compounds. These reactions proceed through various base- or acid-catalyzed mechanisms, often initiated by a condensation step followed by an intramolecular cyclization.
Gewald Reaction for Thiophene Synthesis
One of the most prominent multicomponent reactions involving this compound is the Gewald reaction, which yields highly substituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org The reaction typically involves the condensation of an aldehyde or ketone, an α-cyanoester like this compound, and elemental sulfur in the presence of a base. wikipedia.org
The mechanism commences with a Knoevenagel condensation between the ketone and this compound to form a stable α,β-unsaturated nitrile intermediate. wikipedia.org The precise mechanism for the subsequent addition of sulfur is not fully elucidated but is thought to proceed through an intermediate where sulfur adds to the active methylene position. wikipedia.org This is followed by intramolecular cyclization, where the sulfur attacks the nitrile carbon, and subsequent tautomerization to yield the final, stable 2-aminothiophene ring system. wikipedia.org Microwave irradiation has been found to improve reaction times and yields. wikipedia.org
Pyridone Synthesis
This compound is a key reactant in the synthesis of substituted 2-pyridones. In one pathway, a base-initiated condensation between this compound and methyl methoxymethyleneacetoacetate can be controlled to produce either a 2-pyridone or a 2-pyrone. rsc.org At lower base concentrations, the reaction favors the formation of the 2-pyridone. rsc.org The mechanism involves the formation of a nitrile-substituted propene intermediate, which undergoes an irreversible cyclization involving the nitrile group to form the pyridone ring. rsc.org In another example, N-Butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone is synthesized by first reacting this compound with butylamine, followed by a piperidine-catalyzed condensation with methyl acetoacetate (B1235776). chemicalbook.com
Coumarin (B35378) Synthesis
Coumarins, a class of benzopyrones, can be synthesized using this compound through reactions like the Knoevenagel condensation. The reaction of a substituted salicylaldehyde (B1680747) with this compound, often catalyzed by a base like piperidine, results in an intermediate that undergoes intramolecular cyclization. clockss.orgnih.gov The initial condensation forms a styryl-type intermediate, which then undergoes lactonization (the formation of a cyclic ester) via the attack of the phenolic hydroxyl group onto the ester carbonyl of the cyanoacetate moiety, yielding the coumarin skeleton. niscpr.res.in In some cases, the reaction proceeds through a 3-cyano-2-iminocoumarin intermediate, which is subsequently hydrolyzed to the final 3-cyanocoumarin (B81025) product. niscpr.res.in
Table 1: Examples of Cyclization Reactions with this compound
| Reaction Name | Key Reactants (with this compound) | Product Class | Catalysis |
|---|---|---|---|
| Gewald Reaction | Ketone/Aldehyde, Elemental Sulfur | 2-Aminothiophenes | Base (e.g., Morpholine, Triethylamine) |
| Pyridone Synthesis | β-Ketoesters or derivatives | 2-Pyridones | Base (e.g., Sodium Methoxide, Piperidine) |
| Coumarin Synthesis | Salicylaldehydes | Coumarins | Base (e.g., Piperidine, Phase Transfer Catalyst) |
Nucleophilic Substitution of Hydrogen (SNArH) with Cyanide Ions
Aromatic nucleophilic substitution of hydrogen (SNArH) is a reaction in which a nucleophile directly replaces a hydrogen atom on an electron-deficient aromatic ring. This compound can participate in such transformations. The mechanism of the SNArH reaction in 6-nitroquinoline (B147349) with potassium cyanide in DMSO has been studied, revealing the role of this compound. niscpr.res.in
Electrochemical Oxidation Processes
Research on the direct electrochemical oxidation of this compound is limited. However, studies on closely related derivatives provide insight into potential reaction pathways. The electrooxidation of methyl(E)-2-cyno(N-ethyl carbazol-2-yl) acrylate, a derivative containing the core cyano-acrylate structure of this compound, was investigated at a gold electrode. electrochemsci.orgelectrochemsci.org
The study utilized cyclic voltammetry and found that the oxidation proceeds via a singly fast oxidation wave. electrochemsci.orgelectrochemsci.org The proposed electrode pathway follows an EEC scheme, which involves two sequential electron transfer steps (E) followed by a chemical reaction step (C). electrochemsci.org This indicates that the molecule is oxidized to form a radical cation in the first step, which may undergo further oxidation or chemical transformation. General principles of anodic oxidation suggest that processes can occur via one-electron transfers to form radical intermediates (a Kolbe-type oxidation) or two-electron transfers to form carbocation intermediates (a non-Kolbe oxidation). upb.ro In the case of the carbazole (B46965) derivative, the EEC mechanism points toward a complex process involving multiple electron transfers and subsequent chemical reactions. electrochemsci.org
Table 2: Electrochemical Oxidation of a this compound Derivative
| Compound | Electrode | Proposed Mechanism | Key Findings |
|---|---|---|---|
| Methyl(E)-2-cyno(N-ethyl carbazol-2-yl) acrylate | Gold (Au) | EEC (Electron-Electron-Chemical) | A fast initial oxidation wave is observed, coupled with a reductive peak on the reverse scan. electrochemsci.orgelectrochemsci.org |
Redox Reactions (e.g., Nitrile Reduction)
The nitrile group of this compound can be readily reduced to a primary amine, yielding methyl 3-aminopropanoate, a valuable β-amino acid ester. This transformation can be achieved through several methods, primarily catalytic hydrogenation or chemical reduction with hydride reagents.
Catalytic Hydrogenation
Catalytic hydrogenation is an efficient and economical method for nitrile reduction. wikipedia.orgarkat-usa.org This process involves reacting this compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. wikipedia.org Commonly used catalysts include Group 10 metals such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide. wikipedia.org The reaction proceeds through the formation of an imine intermediate, which is then further reduced to the primary amine. arkat-usa.org Careful selection of the catalyst and reaction conditions (temperature, pressure, solvent) is crucial to maximize the yield of the primary amine and prevent the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the imine intermediate. wikipedia.orgnih.gov
Chemical Reduction with Hydrides
Stoichiometric reducing agents, particularly metal hydrides, are highly effective for the reduction of nitriles. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. derpharmachemica.comorgsyn.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. orgsyn.org This forms an intermediate imine anion, which is stabilized by complexation with the aluminum species. orgsyn.org A second hydride addition reduces the imine anion to a dianion, which upon aqueous workup is protonated to give the final primary amine. orgsyn.org
Another common reagent, diisobutylaluminium hydride (DIBAL-H), can be used to reduce nitriles to aldehydes, but under conditions typically used for amine synthesis, stronger reagents like LiAlH₄ are preferred. chem-station.com
Table 3: Common Methods for Nitrile Reduction Applied to this compound
| Method | Reagent(s) | Typical Product from this compound | Mechanism Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, or PtO₂ | Methyl 3-aminopropanoate | Proceeds via a surface-catalyzed reaction involving an imine intermediate. arkat-usa.org |
| Chemical Reduction | 1. LiAlH₄ 2. H₂O workup | Methyl 3-aminopropanoate | Involves two successive nucleophilic additions of hydride (H⁻) to the nitrile carbon. orgsyn.org | | Chemical Reduction | 1. DIBAL-H 2. H₂O workup | (Primarily) Methyl 3-oxopropanoate (B1240783) (aldehyde) | A single hydride addition forms an imine which is hydrolyzed to an aldehyde upon workup. chem-station.com |
Applications in Pharmaceutical Synthesis and Medicinal Chemistry
Synthesis of Drug Intermediates and Active Pharmaceutical Ingredients (APIs)
Methyl cyanoacetate (B8463686) is utilized in the production of several important drug intermediates and APIs. nbinno.commultichemindia.com Its reactive functional groups facilitate its use in reactions like Knoevenagel condensation, which are crucial in synthesizing diverse organic molecules, including those with pharmaceutical relevance. smolecule.commultichemindia.com
Precursors for DPP-IV Inhibitors for Type-2 Diabetes Treatment
Methyl cyanoacetate is employed as a precursor in the synthesis of certain dipeptidyl peptidase-4 (DPP-IV) inhibitors, a class of oral antidiabetic drugs used to treat type 2 diabetes. pmarketresearch.com These inhibitors work by increasing the levels of incretin (B1656795) hormones, which enhance insulin (B600854) secretion and suppress glucagon (B607659) release. wikipedia.orgwikipedia.orgebi.ac.uk Examples of DPP-IV inhibitors include Sitagliptin and Vildagliptin. wikipedia.orgwikipedia.org While the search results indicate that 2-methoxyethyl cyanoacetate is used in the production of sitagliptin, they also mention that this compound is a competing intermediate in pharmaceutical synthesis, including for antihypertensive drugs and antiviral agents. pmarketresearch.com
Synthesis of Vitamin B6
This compound is used in the synthesis of Vitamin B6. guidechem.comtdchem.compatsnap.compefte.comhaihangindustry.com Vitamin B6 is a group of six chemically related compounds that are essential for human health, involved in various metabolic processes.
Production of Gabapentin and Pregabalin (B1679071)
This compound is a starting material in the synthesis of Gabapentin and Pregabalin. guidechem.com Pregabalin, in particular, is synthesized from readily available raw materials like isovaleraldehyde (B47997) and this compound through a sequence of reactions including Knoevenagel condensation, Michael addition, hydrolysis, decarboxylation, aminolysis, and Hofmann degradation, followed by chiral resolution. google.com A process for the synthesis of pregabalin using this compound involving condensation, addition, cyclization, aminolysis, Hoffmann rearrangement, and resolution with (S)-mandelic acid has also been described. theeurekamoments.com
Building Block for Heterocyclic Compounds with Biological Interest
This compound serves as a building block for the synthesis of various heterocyclic compounds. smolecule.commultichemindia.combeilstein-journals.orgnordmann.global Its ester and nitrile functionalities make it useful for synthesizing structures such as pyrimidines, pyridines, and barbiturates. multichemindia.com It supports the formation of carbon-carbon bonds and ring closure reactions essential for creating these heterocyclic systems. multichemindia.com For instance, it can be used to synthesize cyanoacetamides, which are key building blocks for various heterocyclic compounds, including 2-aminothiophenes, 2-aminoquinolines, and 2-aminoindoles. beilstein-journals.org
Synthesis of Compounds with Anti-inflammatory and Anti-cancer Effects
Compounds structurally similar to methyl 2-(3,5,5-trimethyl-2-cyclohexenylidene)cyanoacetate, which is derived from a Knoevenagel condensation involving a cyclohexanone (B45756) and this compound, have been explored for their biological activities, including anti-inflammatory and anti-cancer properties. ontosight.ai this compound itself is also mentioned as being used as a catalyst and anti-inflammatory agent in pharmaceutical and nutraceutical applications, playing a role in developing therapeutic products aimed at reducing inflammation. actylis.com
Biological Activity of this compound Derivatives
While the article focuses on this compound itself as a synthetic intermediate, derivatives of this compound have shown biological activity. mims.com As mentioned in section 4.1.5, compounds derived from this compound have been investigated for potential anti-inflammatory and anti-cancer effects. ontosight.aiactylis.com Further research findings on the specific biological activities of a broader range of this compound derivatives would provide a more comprehensive understanding of their potential in medicinal chemistry.
Antimicrobial Activity
This compound has been implicated in the synthesis of compounds exhibiting antimicrobial activity. Derivatives synthesized using this compound have shown activity against various bacterial and fungal strains. uobaghdad.edu.iqtandfonline.com
For example, this compound has been used in the synthesis of novel cyclic quinazoline (B50416) derivatives that demonstrated formidable broad-spectrum antibacterial and antifungal activities in in vitro assays, with growth inhibition comparable to positive controls like fluconazole (B54011) and ciprofloxacin. uobaghdad.edu.iq
In another study, a series of alkyl 2-amino-4-aryl-4H-chromene-3-carboxylates synthesized using this compound showed antibacterial activity against Gram-positive bacteria (Staphylococcus epidermidis and Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). researchgate.net Some synthesized dihydropyrimidine (B8664642) derivatives utilizing ethyl or this compound also displayed pronounced activity against Staphylococcus aureus and Escherichia coli, alongside moderate antifungal activity against Candida albicans. tandfonline.comtandfonline.com Certain derivatives, like compound 25 from one study, exhibited equipotency to ampicillin (B1664943) against S. aureus, E. coli, and Pseudomonas aeruginosa, and showed notable antifungal activity comparable to clotrimazole. tandfonline.com
This compound has been shown to inhibit the growth of organisms such as Mycobacterium tuberculosis and Staphylococcus aureus when combined with hydrochloric acid or heterocycles. biosynth.com Organoselenocyanate-based azo derivatives and methyl ester hybrids synthesized using this compound have also demonstrated promising antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus, with S. aureus and C. albicans being more sensitive than E. coli. mdpi.com
Research findings on the antimicrobial activity of compounds synthesized using this compound are summarized in the table below:
| Compound Class Synthesized Using MCA | Target Microorganisms | Observed Activity | Reference |
| Cyclic Quinazoline Derivatives | Bacteria (aerobic and anaerobic), Fungi | Broad-spectrum antibacterial and antifungal activity, comparable to controls. | uobaghdad.edu.iq |
| Alkyl 2-amino-4-aryl-4H-chromene-3-carboxylates | Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli | Antibacterial activity. | researchgate.net |
| Dihydropyrimidine Derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Pronounced antibacterial activity, moderate antifungal activity. | tandfonline.comtandfonline.com |
| Organoselenocyanate-based Azo Derivatives | Candida albicans, Escherichia coli, Staphylococcus aureus | Promising antimicrobial activity (S. aureus and C. albicans more sensitive). | mdpi.com |
| This compound (in combination) | Mycobacterium tuberculosis, Staphylococcus aureus | Growth inhibition. | biosynth.com |
Antitumor/Anticancer Activity
This compound is utilized in the synthesis of compounds that have been evaluated for antitumor and anticancer properties. pmarketresearch.comscielo.br
Novel benzothiazolinone (B8138533) derivatives synthesized through condensation reactions involving ethyl cyanoacetate have shown pronounced in vitro antitumor activities against human solid tumor cell lines, including liver (HepG2) and breast (MCF-7) carcinoma cells. scielo.br Some of these compounds recorded promising results, with activity values close to that of reference drugs like doxorubicin (B1662922) (DOX). scielo.br
Organoselenocyanate hybrids, including those synthesized using this compound, have also been evaluated for their antitumor potential against liver and breast carcinomas, as well as primary fibroblasts. mdpi.com These compounds showed interesting cytotoxic patterns, with anticancer properties being more pronounced in HepG2 cells. mdpi.com
Research into 2-amino-4H-chromenes, which can be synthesized using methyl or ethyl cyanoacetate, has indicated their potential for chemotherapeutic drug development due to their ability to suppress tumor-associated proteins and induce apoptosis in cancer cell lines. researchgate.net
Other Pharmacological Profiles
Beyond antimicrobial and antitumor activities, this compound is involved in the synthesis of compounds with other potential pharmacological effects.
This compound is mentioned as being used in the treatment of infectious diseases and autoimmune diseases due to its conformational properties. biosynth.com It is also described as being used as a catalyst and anti-inflammatory agent in pharmaceutical and nutraceutical applications, playing a role in facilitating chemical reactions while offering anti-inflammatory properties. actylis.com
Compounds synthesized using this compound, such as certain imidazo-purine and imidazo-pyrimidine derivatives, have been screened for antioxidant capacity by scavenging free radicals. researchgate.net
This compound is also a reagent in the synthesis of Methyl 2-Amino-4-trifluoromethylthiophene-3-carboxylate, a compound used in the synthesis of DPP-IV inhibitors for treating type-2 diabetes. lookchem.comguidechem.com
| Compound Class Synthesized Using MCA | Other Pharmacological Activity | Reference |
| This compound (itself/in use) | Anti-inflammatory | actylis.com |
| This compound (itself/in use) | Treatment of infectious diseases and autoimmune diseases | biosynth.com |
| Imidazo-purine and Imidazo-pyrimidine Derivatives | Antioxidant activity | researchgate.net |
| Methyl 2-Amino-4-trifluoromethylthiophene-3-carboxylate (synthesized using MCA) | DPP-IV inhibition (for type-2 diabetes) | lookchem.comguidechem.com |
Applications in Agrochemical Synthesis
Intermediate for Sulfonylurea Herbicides
A primary application of methyl cyanoacetate (B8463686) in agrochemistry is its use as a key intermediate in the synthesis of sulfonylurea herbicides. These herbicides are a class of potent weed control agents that act by inhibiting the acetolactate synthase (ALS) enzyme in plants, disrupting the synthesis of branched-chain amino acids essential for plant growth.
Methyl cyanoacetate is particularly important in the synthesis of 2-amino-4,6-dimethoxypyrimidine, a crucial raw material for the production of many sulfonylurea herbicides.
Synthesis of Bensulfuron Methyl, Pyrazosulfuron-ethyl, Nicosulfuron, Rimsulfuron, Imazosulfuron, Ethoxysulfuron, Amidosulfuron, Cyclosulfamuron, Flazasulfuron, and Azimsulfuron
This compound serves as an intermediate in the synthesis of a range of sulfonylurea herbicides, including Bensulfuron Methyl, Pyrazosulfuron-ethyl, Nicosulfuron, Rimsulfuron, Imazosulfuron, Ethoxysulfuron, Amidosulfuron, Cyclosulfamuron, Flazasulfuron, and Azimsulfuron. While the detailed synthetic routes for each herbicide can vary, the role of this compound often involves its conversion into key heterocyclic intermediates, such as 2-amino-4,6-dimethoxypyrimidine, which are then further reacted to form the final sulfonylurea structure.
These herbicides are used for controlling various annual and perennial weeds and sedges in different crops, including maize, potatoes, rice, and cereals.
Applications in Materials Science and Specialty Chemicals
Precursor for Adhesives (e.g., 2-Cyanoacrylate)
Methyl cyanoacetate (B8463686) is an essential precursor in the synthesis of α-cyanoacrylate monomers, which are the foundational components of rapid-setting adhesives widely recognized as super glues. guidechem.commultichemindia.comfishersci.finovasolchemicals.comfishersci.fiflutterok.com The industrial method for producing α-cyanoacrylates typically involves the reaction of a cyanoacetate, such as methyl cyanoacetate, with formaldehyde (B43269). This reaction yields a polymeric condensation product. flutterok.comgoogle.comgoogle.com Subsequently, this crude polymeric material undergoes depolymerization through the application of heat and acidic conditions, resulting in the desired monomeric α-cyanoacrylate. flutterok.comgoogle.comgoogle.com Methyl α-cyanoacrylate stands as one of the key cyanoacrylates synthesized via this process. google.com The resultant cyanoacrylate monomers exhibit rapid polymerization upon exposure to moisture or weak basic substances, forming robust and rigid bonds. This characteristic makes them highly effective for adhering various substrates, including metals, plastics, rubber, ceramics, and wood. sigmaaldrich.commarketsandmarkets.compcbiochemres.com
The synthesis route for methyl α-cyanoacrylate from this compound and formaldehyde involves chemical reactions where this compound reacts with formaldehyde to generate a polymer, which is subsequently depolymerized to yield the monomer. google.comgoogle.com It is worth noting that the separation of methyl cyanoacrylate from this compound via distillation can be challenging because their boiling points are in close proximity. google.com
Synthesis of Dyes and Pigments
This compound is employed as a raw material and an intermediate in the synthesis of a variety of dyes and pigments. camachem.comguidechem.commultichemindia.compmarketresearch.comnbinno.comnovasolchemicals.commarketresearchintellect.comfishersci.fi Its role is particularly significant in the production of dye intermediates, including those specifically used in the textile dyeing and printing sectors. multichemindia.com The compound plays a part in the synthesis of azo dyes, which are well-regarded for their vibrant colors and stability. multichemindia.com Furthermore, this compound is utilized in the formulation of pigments incorporated into inks, coatings, and plastic colorants, where they contribute to enhanced brightness and resistance to fading. multichemindia.com Its function as a fundamental building block in the synthesis of a broad spectrum of chemicals encompasses its application in the production of dyes and pigments. nbinno.com The dye and pigment industry relies on this compound for the creation of reactive and disperse dyes essential for textile and plastic applications. pmarketresearch.com
Use as UV Absorber or Stabilizer
This compound finds utility as a UV absorber or stabilizer across various applications. guidechem.comottokemi.comlookchem.comfishersci.finovasolchemicals.comfishersci.fifishersci.no UV absorbers function by absorbing ultraviolet radiation and subsequently dissipating the energy in a manner that does not induce photodegradation, thereby safeguarding materials from the detrimental effects of UV exposure, such as discoloration or yellowing. greenchemicals.eu While this compound itself is cited as a UV absorber or stabilizer, certain derivatives of cyanoacrylate are also specifically identified for this protective function, including a liquid cyanoacrylate UV absorber particularly suited for the stabilization of PVC. greenchemicals.eu
Applications in Electronics Industry (e.g., Electronic Components, Semiconductors)
This compound is relevant to the electronics industry, serving as a precursor for the synthesis of specialized chemicals integral to the manufacturing of electronic components, such as integrated circuits and semiconductors. camachem.comottokemi.com Its compatibility with the processes involved in electronic manufacturing underscores its importance in contemporary technology. camachem.com Cyanoacrylate adhesives, which are derived from precursors like this compound, are also employed within the electronics sector for bonding components during both manufacturing and repair operations. marketsandmarkets.com Emerging applications in the field of electronic chemicals further broaden its utility, including its use in the synthesis of charge-transport materials for organic light-emitting diodes (OLEDs). pmarketresearch.com this compound has been incorporated in the synthesis of organic semiconductor compounds, indicating its potential in the development of materials exhibiting favorable electronic transmission characteristics. patsnap.com
Role in Polymer Synthesis (e.g., Specialty Polymers and Resins)
This compound contributes to the production of specialty polymers and resins. camachem.com Its chemical attributes render it a valuable additive capable of enhancing the performance and properties of polymeric materials, including aspects such as adhesion, durability, and flexibility. camachem.com It is listed among the substances used in polymer production. marketresearchintellect.com While this compound can be involved in the synthesis pathways of polymers, the cyanoacrylate monomers themselves undergo rapid anionic polymerization to yield strong, glassy resins effectively used for bonding surfaces. pcbiochemres.com this compound functions as an intermediate in organic synthesis and is utilized in the production of adhesives and methyl 2-cyanoacrylate, which are directly related to polymer applications. highmountainco.com The compound's reactivity and solubility are advantageous in polymerization reactions, contributing to advancements in material science. highmountainco.com Ongoing research is exploring the potential of this compound in the development of novel polymers. highmountainco.com
Advanced Spectroscopic and Computational Studies on Methyl Cyanoacetate
Conformational Analysis and Isomerism
Methyl cyanoacetate (B8463686) exhibits conformational isomerism due to rotation around single bonds within the molecule, specifically the C-C bond connecting the cyano group to the methyl ester group (NC-CH2-COOCH3) and the C-O bond within the methyl ester fragment (H3CO-C=O) frontiersin.orgumanitoba.cauc.pt. Studies have indicated the presence of multiple conformers, with the relative orientation of the cyano and methyl ester groups playing a crucial role in determining their stability and energy differences frontiersin.orguc.ptresearchgate.net.
Previous vibrational spectroscopy studies in different phases (liquid, solid, vapor, and solution) suggested the presence of more than one conformer frontiersin.org. Theoretical calculations consistently predict the existence of at least two low-energy conformers frontiersin.orgresearchgate.net. The most stable conformer is generally described as having a syn orientation of the cyano fragment relative to the carbonyl group (C–C–CO dihedral angle equal to 0°), while a gauche conformer (with a C–C–CO dihedral angle around ±140°) is found to be slightly higher in energy uc.ptresearchgate.net.
The energy difference between these conformers is predicted to be relatively small, ranging from approximately 0.174 kJ/mol to 2.51 kJ/mol depending on the level of theory used in calculations and the environmental conditions (e.g., matrix isolation in inert gas) umanitoba.caresearchgate.net. The syn conformer is reported to be stabilized in more polar media due to its larger dipole moment compared to the gauche form researchgate.net. Matrix isolation infrared spectroscopy studies have provided experimental evidence for the interconversion between the gauche and syn conformers at low temperatures uc.ptresearchgate.net.
While four possible geometries can arise from the rotations, the syn arrangement within the methyl ester fragment (H3CO-C=O) is predicted to be considerably more stable (by approximately 45 kJ/mol at the HF/6-31G* level) and thus represents the dominant arrangement for this part of the molecule umanitoba.ca.
Infrared and Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital tools for the structural elucidation of methyl cyanoacetate and its conformers. Vibrational spectroscopy, including IR and Raman, has been used to study MCA in various phases, providing information about its different geometries and relative energies frontiersin.orgumanitoba.ca. Early IR studies in liquid and solid phases indicated the presence of multiple conformers based on unassigned bands frontiersin.org. Detailed IR studies, including those in the vapor phase and in liquid argon solutions, have aimed to provide more information on the lowest energy conformers frontiersin.org.
Combined experimental IR and computational studies have investigated the spectral and structural changes that occur upon the conversion of this compound into its carbanion. This conversion leads to significant changes in vibrational frequencies, particularly strong decreases in the cyano and carbonyl stretching frequencies, and a dramatic increase in the integrated intensity of the cyano stretching band bas.bg.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling play a crucial role in understanding the properties of this compound, complementing experimental spectroscopic data. These methods allow for the prediction of molecular geometries, relative energies of conformers, vibrational frequencies, and reaction pathways frontiersin.orgumanitoba.caresearchgate.netbas.bguc.pt.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for studying this compound. DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-31++G**, aug-cc-pVTZ), have been used to optimize molecular geometries, calculate vibrational frequencies, and determine the relative energies of different conformers uc.ptresearchgate.netbas.bguc.pt. DFT studies have supported experimental findings regarding the stability of the syn conformer as the ground state uc.ptresearchgate.net. DFT calculations have also been applied to study the electronic structure and spectral changes upon carbanion formation from this compound bas.bg. Furthermore, DFT has been used to model the kinetics and reaction pathways of reactions involving this compound derivatives mdpi.comacs.orgugent.be.
Molecular Orbital Studies
Molecular orbital studies, often performed in conjunction with DFT or other ab initio methods like MP2, provide insights into the electronic structure and bonding within this compound uc.ptresearchgate.net. These studies can help explain the relative stability of conformers based on electronic interactions such as hyperconjugation umanitoba.ca. Natural Bond Orbital (NBO) analysis, for example, has been used to understand the charge transfer interactions that influence the conformational preferences of MCA umanitoba.ca. Molecular orbital calculations have also been used to study conformational isomerism and support the interpretation of matrix-isolation infrared spectroscopy data uc.ptresearchgate.netkesifaraci.com.
Reaction Pathway and Transition State Analysis
Computational methods are invaluable for investigating the reaction pathways and transition states of reactions involving this compound. These studies help in understanding the mechanisms and kinetics of chemical transformations. For instance, computational studies have been performed to determine the reaction pathways for conformational interconversion and locate the corresponding transition states uc.pt. The energy barriers for conformer interconversion in this compound have been calculated using methods like MP2, indicating relatively low barriers for these processes uc.ptresearchgate.netuc.pt.
Computational studies have also been used to model reactions where this compound acts as a reactant or intermediate, such as in condensation or alkylation reactions nih.govresearchgate.net. Transition state analysis provides crucial information about the energy profile and the structural changes that occur during a reaction mdpi.comnih.govresearchgate.net. For example, activation energies have been computed for reactions involving the carbanion of this compound to understand its reactivity with various nucleophiles mdpi.com.
Rotational Spectroscopy and Astronomical Detection Potential
Rotational spectroscopy is a high-resolution technique that provides very precise information about the molecular structure, including rotational constants and centrifugal distortion constants frontiersin.orgresearchgate.net. This technique is particularly useful for studying molecules in the gas phase and has significant implications for astrochemistry, as it allows for the potential detection of molecules in the interstellar medium (ISM) based on their unique rotational spectral fingerprints frontiersin.orgresearchgate.netinta-csic.esumanitoba.ca.
This compound is considered an excellent candidate for future astronomical detection because it is a derivative of methyl acetate (B1210297), a molecule already detected in the ISM frontiersin.orgumanitoba.ca. High-resolution Fourier transform rotational spectroscopy has been used to study MCA, leading to the observation of two low-energy conformers in the vibrational ground state frontiersin.orgresearchgate.net. These studies have provided accurate line lists, rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants for both conformers frontiersin.orgresearchgate.net. The presence of a ¹⁴N nucleus in the cyano group leads to hyperfine structure in the rotational spectrum, while the methyl group's internal rotation causes fine structure splittings frontiersin.orgumanitoba.ca.
Accurate predictions of rotational transitions into the millimeter-wave region, derived from laboratory rotational spectroscopy data, are essential for facilitating the detection of MCA conformers in the ISM frontiersin.orgresearchgate.net. Despite being a promising candidate, searches for MCA conformers in molecular clouds, such as G+0.693-0.027 in the Galactic Center, have not yet resulted in a detection, although upper limits for their abundances have been derived frontiersin.orgresearchgate.net. Continued laboratory spectroscopic studies and sensitive astronomical surveys are crucial for potentially detecting this compound in space.
Compound PubChem CID this compound 7747
Environmental and Safety Considerations in Research and Industrial Applications Excluding Prohibited Elements
Green Chemistry Principles in Industrial Production
The industrial synthesis of methyl cyanoacetate (B8463686) is increasingly guided by the principles of green chemistry to mitigate environmental impact and enhance safety. Traditional methods often involve hazardous materials and produce significant waste streams. guidechem.com For instance, one conventional route involves the reaction of methyl chloroacetate (B1199739) with highly toxic sodium cyanide, which generates wastewater containing cyanide ions, posing considerable treatment challenges. guidechem.compatsnap.com Another established method, the esterification of cyanoacetic acid with methanol (B129727) using sulfuric acid as a catalyst, produces a large volume of waste acid water and inorganic salts. nbinno.comguidechem.comgoogle.com
In response to these drawbacks, greener synthetic routes have been developed. One innovative approach involves the direct reaction of methyl chloroacetate with acetone (B3395972) cyanohydrin. patsnap.com This method proceeds without the need for a separate catalyst or solvent, significantly reducing the production cost and environmental burden. The yield for this process can be as high as 90.3%, and it avoids the generation of solid waste like sodium chloride, which is a common byproduct in other methods. patsnap.com
Another strategy focuses on a continuous production process using chloracetate and solid sodium cyanide in a tubular reactor. google.com This method is described as an environmentally friendly technology with high reaction efficiency, a high degree of automation, and low cost, which does not produce the "three wastes" (waste gas, wastewater, and industrial residue). google.com By optimizing reaction conditions and using modern process controls, it is possible to achieve higher yields and minimize environmental release. google.com Research comparing different synthetic pathways has shown that synthesizing methyl cyanoacetate from cyanoacetic acid and methanol is a more feasible and higher-yielding route (89.3%) compared to the one using methyl chloroacetate and sodium cyanide (78.6%), which also involves greater risks due to the high toxicity of the reactants. guidechem.com
Table 1: Comparison of this compound Synthesis Routes
| Synthesis Route | Reactants | Catalyst/Solvent | Key Green Chemistry Advantages | Reported Yield (%) |
| Green Synthesis | Methyl chloroacetate, Acetone cyanohydrin | None (catalyst- and solvent-free) | Avoids solid waste (NaCl), no catalyst needed, reduced production cost. patsnap.com | 82.5 - 90.3 patsnap.com |
| Continuous Process | Chloracetate, Sodium cyanide | Alcohol (solvent, can be reused) | Continuous flow, high automation, minimal waste ("three wastes"). google.com | High (not specified) |
| Optimized Esterification | Cyanoacetic acid, Methanol | Acid catalyst | Higher yield and less hazardous than NaCN route. guidechem.com | 89.3 guidechem.com |
| Traditional Cyanation | Methyl chloroacetate, Sodium cyanide | Methanol | --- | 78.6 guidechem.com |
Waste Minimization Strategies
Waste minimization in this compound production is intrinsically linked to the adoption of greener synthesis routes. A primary source of waste in traditional chemical processes is the use of solvents. google.com For example, in the subsequent production of methyl α-cyanoacrylate from this compound, the elimination of azeotroping solvents can lead to purer products and reduce environmental and safety issues associated with volatile and flammable substances. google.com A process using esters of poly(ethylene glycol) as a solvent allows the product to be distilled off, leaving the less volatile solvent behind, thereby reducing solvent contamination in the final product and minimizing solvent waste. google.com
Another significant waste stream is the formation of inorganic salts. The reaction between sodium chloroacetate and sodium cyanide yields sodium chloride as a byproduct. patsnap.com Similarly, neutralizing cyanoacetic acid with a base like sodium carbonate before esterification also produces salt waste. guidechem.compatsnap.com Processes that avoid these neutralization and salt-forming steps, such as the direct reaction with acetone cyanohydrin, entirely eliminate this solid waste problem, which otherwise poses a serious environmental burden. patsnap.com
Catalyst Recovery and Recycling
The recovery and recycling of catalysts are fundamental to both the economic viability and environmental sustainability of chemical manufacturing. mdpi.com In processes where catalysts are necessary, transitioning from homogeneous to heterogeneous catalysts is a key strategy. Heterogeneous catalysts are generally preferred in industrial applications because they can be more easily separated from the reaction mixture through simple methods like filtration or centrifugation, whereas separating soluble homogeneous catalysts can be tedious and energy-intensive. mdpi.comzenodo.org
While many modern green synthesis routes for this compound aim to eliminate catalysts altogether, related processes highlight effective recycling strategies. patsnap.com For instance, in the Knoevenagel condensation between benzaldehyde (B42025) and ethyl cyanoacetate, a magnetic heterogeneous catalyst has been developed. mdpi.com This catalyst, consisting of an ionic liquid on a magnetic support, can be conveniently recovered using an external magnetic field and has been shown to be recyclable for at least six cycles without a significant loss of activity. mdpi.com
Future Research Directions and Outlook
Development of Novel Catalytic Systems for Enhanced Selectivity and Yield
The synthesis and subsequent reactions of methyl cyanoacetate (B8463686) often rely on catalysts to achieve high yields and selectivity. Future research is increasingly focused on developing novel catalytic systems that are not only more efficient but also align with the principles of green chemistry.
Historically, basic catalysts like piperidine (B6355638), pyrrolidine, and sodium hydroxide (B78521) have been employed, particularly in reactions such as the Knoevenagel condensation and the production of methyl α-cyanoacrylate. google.comgoogleapis.com While effective, these catalysts can present challenges in terms of separation and environmental impact. Research has also explored the use of mineral-based catalysts like calcite and fluorite for Knoevenagel condensations involving methyl cyanoacetate, offering a more environmentally benign alternative. sigmaaldrich.comchemicalbook.com
A significant future direction lies in the development of heterogeneous and reusable catalysts. An example of this is the exploration of organic-inorganic hybrid supermicroporous iron(III) phosphonate (B1237965) nanoparticles. lookchem.com These advanced catalysts offer high efficiency and can be easily recovered and reused, reducing waste and improving the economic viability of industrial processes. The goal is to design catalysts that provide superior control over reaction pathways, leading to higher purity products and minimizing the formation of byproducts. afinitica.comgoogle.com The development of such systems will be crucial for optimizing the synthesis of the myriad of compounds derived from this compound.
Exploration of New Reaction Pathways and Synthetic Transformations
This compound's reactivity makes it a prime candidate for the exploration of new synthetic methodologies. Its active methylene (B1212753) group allows it to participate in a wide array of chemical reactions, serving as a versatile building block for complex molecules. guidechem.com
A key area of ongoing research is its use in multicomponent reactions (MCRs). researchgate.netbeilstein-journals.org MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. The use of this compound and its derivatives in MCRs allows for the rapid assembly of diverse molecular scaffolds, which is particularly valuable in medicinal chemistry for creating libraries of potential drug candidates. researchgate.net
Researchers are also developing novel synthetic transformations. For instance, a practical and efficient methodology has been developed for the preparation of α,α-disubstituted β-amino amides in three steps starting from this compound. rsc.org This process involves a key chemoselective reduction of the nitrile group. Other research has demonstrated its use in the synthesis of various 1,2,5-tricarbonyl compounds and in the piperidine-catalyzed Knoevenagel condensation with various aldehydes to produce electrophilic trisubstituted ethylene (B1197577) monomers. sigmaaldrich.comchemicalbook.comresearcher.life The synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals, also frequently employs this compound as a starting material. researcher.life Future work will likely uncover even more sophisticated and efficient ways to utilize this fundamental building block.
Integration of this compound in Flow Chemistry and Continuous Manufacturing
The shift from traditional batch processing to continuous manufacturing is a significant trend in the chemical industry, driven by the need for safer, more efficient, and more consistent production methods. This compound is well-suited for integration into these modern manufacturing paradigms.
Continuous flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for higher yields and purity. vapourtec.com Research into the continuous flow synthesis of related compounds, such as methyl oximino acetoacetate (B1235776), has demonstrated the feasibility and benefits of this approach, including the use of inline purification techniques like liquid-liquid extraction. vapourtec.com
Patents have been filed for the continuous production of cyanoacetates, which involves reacting materials in a pipeline reactor followed by separation in a rectification tower. google.com This method boasts high reaction efficiency, a high degree of automation, and reduced costs. google.com The application of these principles to reactions involving this compound could lead to significant improvements in the industrial production of its derivatives, such as pharmaceuticals and adhesives. alibaba.com Future research will focus on optimizing reaction conditions in microreactors and developing integrated, end-to-end continuous processes.
Discovery of New Biological Activities of this compound Derivatives
While this compound itself is primarily an intermediate, its derivatives are a rich source of biologically active compounds. nbinno.comsanjaychemindia.comottokemi.com A significant area of future research will be the continued synthesis and screening of new derivatives for a wide range of therapeutic and agricultural applications. chemicalbook.comnbinno.com
Derivatives of this compound, such as cyanoacetamide and cyanoacrylate compounds, have shown a broad spectrum of biological activities. ekb.egnih.govresearchgate.net Research has demonstrated their potential as:
Antibacterial agents: Novel α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives have been synthesized and shown to have in vitro activity against pathogenic bacteria. nih.gov
Antiviral agents: Cyanoacrylate derivatives containing an α-aminophosphonate moiety have been synthesized and shown to be active against the tobacco mosaic virus. researchgate.net
Antifungal agents: Certain cyanoacrylates exhibit antifungal properties. researchgate.net
Antitumor agents: α-Aminophosphonates, which can be derived from cyanoacrylates, have been noted for their potential antitumor activities. researchgate.net
Insecticides: Cyanoacrylates are also used as insecticides. researchgate.net
Antioxidants: N-substituted cyanoacetamide derivatives have been evaluated for their antioxidant properties. rjpbcs.com
This compound is a key intermediate in the synthesis of DPP-IV inhibitors for treating type-2 diabetes and in the production of anticonvulsant drugs like gabapentin. chemicalbook.comlookchem.comchemicalbook.comalibaba.com Given the vast chemical space that can be explored starting from this simple molecule, it is highly probable that future research will uncover new derivatives with potent and selective biological activities, leading to the development of novel pharmaceuticals and agrochemicals. ekb.eg
Advanced Material Applications and Nanotechnology Integration
The utility of this compound extends beyond the life sciences into the realm of materials science and nanotechnology. Its derivatives are key components in the formulation of advanced materials with a variety of applications.
The most prominent material application is in the production of α-cyanoacrylate adhesives . google.comchemicalbook.comsanjaychemindia.com this compound is a precursor in the synthesis of methyl α-cyanoacrylate, the monomer that polymerizes rapidly in the presence of moisture to form strong adhesive bonds. google.comgoogle.com Research in this area focuses on improving the properties of these adhesives, such as their strength, durability, and thermal stability.
Furthermore, this compound is used as an intermediate for compounds that function as UV absorbers or stabilizers . chemicalbook.comsanjaychemindia.comottokemi.com These additives are incorporated into plastics and other materials to protect them from degradation by ultraviolet radiation.
The integration with nanotechnology is an emerging area. The use of nanoparticle catalysts , such as the previously mentioned iron(III) phosphonates, in the synthesis and reactions of this compound represents a direct link to nanotechnology. lookchem.com These nanocatalysts can offer improved reaction rates and selectivity. Future research could explore the use of this compound derivatives in the creation of novel nanomaterials, such as functionalized nanoparticles or specialized polymers for nanoelectronic or biomedical applications.
Q & A
Basic Research Questions
Q. What catalytic methods are effective for Knoevenagel condensation involving methyl cyanoacetate under solvent-free conditions?
- This compound undergoes Knoevenagel condensation with malononitrile using calcite or fluorite as catalysts, eliminating the need for solvents. These mineral catalysts offer advantages such as recyclability, mild reaction conditions, and reduced environmental impact. The reaction typically proceeds at room temperature or with mild heating, yielding α,β-unsaturated nitriles .
Q. How can spectroscopic techniques confirm the structure of heterocyclic compounds synthesized from this compound?
- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy are critical for confirming the formation of pyrazolo[5,1-b]thiazole derivatives or pyran-3-carboxylates. For example, IR spectra verify the presence of cyano (C≡N) and ester (C=O) groups, while NMR resolves substituent positioning and reaction pathways .
Q. What are the optimal conditions for synthesizing ethyl cyanoacetate via transesterification of this compound?
- Transesterification with ethanol using silicotungstic acid as a catalyst achieves high yields (up to 88%) under controlled conditions (e.g., 80°C, 10 hours). Key factors include catalyst loading (3–5 wt%), reaction time, and pH adjustment post-reaction to minimize side products .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?
- This compound exhibits higher reactivity compared to ethyl or tert-butyl analogs in Guareschi–Thorpe syntheses due to reduced steric hindrance. For instance, in aqueous-phase reactions with ammonium carbonate, this compound forms cyanoacetamide intermediates more efficiently, enabling selective pyridine or pyridone formation depending on substituent electronic effects .
Q. What mechanistic insights explain this compound’s role as a glyoxylate anion synthon in copper-catalyzed aerobic oxidations?
- This compound acts as a nucleophile in copper(I) iodide-catalyzed oxidations, enabling the construction of 1,2,5-tricarbonyl compounds. The reaction involves deprotonation to generate a stabilized enolate, which undergoes tandem oxidation and coupling with aldehydes or ketones. Aerobic oxygen serves as the terminal oxidant, with the cyano group enhancing electrophilicity at the α-carbon .
Q. What challenges arise when using this compound-derived reagents for persulfide detection in cellular systems?
- The tag-switch method, which employs this compound to cleave disulfide bonds selectively, faces limitations in cell permeability and specificity. While effective in vitro, the reagent (e.g., MSBT) cannot penetrate membranes, restricting its use to lysed cells. Additionally, selectivity validation remains incomplete, as studies have only tested glutathionylated BSA and synthetic cystine derivatives .
Q. How can chemoselectivity be controlled in reactions of this compound with β-diketones vs. β-ketoesters?
- This compound reacts with β-diketones via enamine intermediates (Path A) but with β-ketoesters via Knoevenagel adducts (Path B). The choice is governed by the electron-withdrawing nature of the carbonyl group: β-diketones favor nucleophilic attack, while β-ketoesters promote conjugate addition due to their lower electrophilicity .
Methodological Best Practices
Q. How should researchers design experiments to ensure reproducibility in this compound-based syntheses?
- Detailed protocols must specify catalyst type, solvent purity, and reaction scale. For example, continuous-flow systems (e.g., epoxidation of electron-deficient olefins) require precise control of residence time and reagent stoichiometry to minimize byproducts like hydrogen peroxide .
Q. What analytical workflows are recommended for resolving contradictions in reaction outcomes involving this compound?
- Cross-validate results using orthogonal techniques:
- Chromatography : HPLC or GC-MS to quantify product ratios.
- Kinetic studies : Monitor reaction progress under varied conditions (pH, temperature).
- Computational modeling : Predict substituent effects on transition states (e.g., DFT calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
